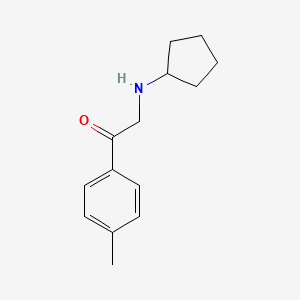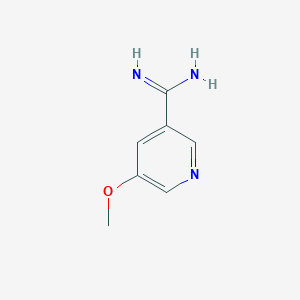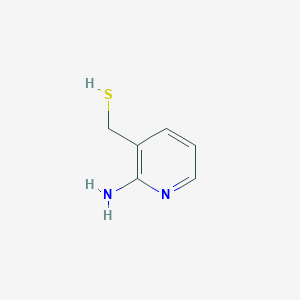![molecular formula C9H15N5 B13108365 6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 115699-81-5](/img/structure/B13108365.png)
6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the triazolopyrimidine class. It is known for its diverse applications in organic synthesis, medicinal chemistry, and agricultural chemistry. This compound is characterized by its unique structure, which combines a triazole ring with a pyrimidine ring, making it a valuable intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of 1,3-dihalopropane with aminopyrimidine to form an intermediate. This intermediate undergoes a series of reactions including reduction, cyclization, and amination to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve microwave-mediated, catalyst-free synthesis methods, which are environmentally benign and cost-effective. These methods enhance reaction rates and minimize solvent usage .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, this compound serves as a building block for the construction of more complex molecules. It is used in the synthesis of various heterocyclic compounds with potential biological activities .
Biology and Medicine: In medicinal chemistry, it is explored for its potential as a phosphodiesterase inhibitor, which can be useful in treating cardiovascular diseases and other conditions . It also shows promise as an antimicrobial agent .
Industry: In the agricultural industry, it is used as an intermediate in the synthesis of pesticides and herbicides. It can also act as a special functional additive in herbicides to enhance their efficacy .
Wirkmechanismus
The mechanism of action of 6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. As a phosphodiesterase inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP in cells. This results in various physiological effects, including vasodilation and anti-inflammatory actions .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-6-methyl-4-propyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- 2-Amino-6-methyl-5-oxo-4-n-propyl-4,5-dihydro-s-triazolo[1,5-a]pyrimidine
Uniqueness: Compared to similar compounds, 6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both methyl and propyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
115699-81-5 |
|---|---|
Molekularformel |
C9H15N5 |
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
6-methyl-4-propyl-5H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C9H15N5/c1-3-4-13-5-7(2)6-14-9(13)11-8(10)12-14/h6H,3-5H2,1-2H3,(H2,10,12) |
InChI-Schlüssel |
YXLAOUVLNFNMDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CC(=CN2C1=NC(=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13108282.png)

![6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108309.png)


![6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one](/img/structure/B13108321.png)




![2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13108341.png)
![1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B13108350.png)


